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Cat. No.: B1674642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of GBR
12935, a potent and selective dopamine reuptake inhibitor, with the dopamine transporter

(DAT). The information compiled herein is intended to serve as a comprehensive resource for

researchers and professionals involved in neuroscience drug discovery and development.

Introduction
GBR 12935, a piperazine derivative, is a high-affinity ligand for the dopamine transporter

(DAT), making it an invaluable tool for studying the dopaminergic system.[1] Its selectivity for

DAT allows for the specific labeling and characterization of dopaminergic neurons and their

terminals.[1] The primary mechanism of action for GBR 12935 is the inhibition of dopamine

reuptake from the synaptic cleft, leading to an increase in extracellular dopamine levels.[2] This

guide will detail the quantitative binding affinity of GBR 12935 for DAT, provide comprehensive

experimental protocols for its characterization, and illustrate the associated signaling pathways.

Quantitative Binding Affinity of GBR 12935 for DAT
The binding affinity of GBR 12935 for the dopamine transporter has been extensively

characterized using various in vitro techniques, primarily radioligand binding assays. The

affinity is typically expressed in terms of the dissociation constant (Kd), the inhibition constant

(Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters

indicates a higher binding affinity.
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The following tables summarize the quantitative binding data for GBR 12935 at the dopamine

transporter across different experimental conditions and preparations.

Parameter Value (nM) Species
Tissue/Cell
Line

Radioligand Reference

Kd 1.08 - COS-7 cells - [2]

Kd 5.5 Rat
Striatal

membranes

[3H]GBR

12935
[3]

Kd 2.34 ± 0.18 Human

Caudate

nucleus

membranes

[3H]GBR-

12935
[4]

Kd 3.2 Human Striatum
[3H]GBR

12935
[5]

Ki 3.7 - - - [6]

IC50 4.1 - -
[3H]GBR

12935
[6]

IC50 3.7 Rat
Caudate

membranes
[125I]RTI-55 [6]

Note: The variability in binding affinity values can be attributed to differences in experimental

protocols, tissue preparations, radioligands used, and the species studied. It is also important

to note that GBR 12935 has been shown to bind to other sites, such as cytochrome P450 2D6

(CYP2D6) with a Kd of 42.2 nM, which is a lower affinity than for DAT.[2][7]

Experimental Protocols
The determination of GBR 12935 binding affinity for DAT predominantly relies on radioligand

binding assays. Below is a generalized yet detailed protocol synthesized from established

methodologies for performing a [³H]GBR 12935 saturation binding assay using rat striatal

membranes.

I. Membrane Preparation from Rat Striatum
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Tissue Dissection: Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata

on ice.

Homogenization: Homogenize the striatal tissue in 20 volumes of ice-cold sucrose buffer

(0.32 M sucrose, 10 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove

nuclei and cellular debris.

Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g

for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

Washing: Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation step to

wash the membranes.

Final Resuspension: Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120

mM NaCl, pH 7.4) to a protein concentration of approximately 0.1-0.5 mg/mL. Protein

concentration should be determined using a standard method like the Bradford or BCA

assay.

II. [³H]GBR 12935 Saturation Binding Assay
Assay Setup: Perform the assay in duplicate or triplicate in 96-well plates or individual

microcentrifuge tubes.

Total Binding: To each well/tube, add:

50 µL of assay buffer

50 µL of varying concentrations of [³H]GBR 12935 (e.g., 0.1 to 20 nM)

100 µL of the prepared membrane suspension

Non-specific Binding: In a parallel set of wells/tubes, add:

50 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM unlabeled

GBR 12935 or 100 µM cocaine) to saturate the specific binding sites.
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50 µL of varying concentrations of [³H]GBR 12935

100 µL of the membrane suspension

Incubation: Incubate the reactions at 0-4°C for 2 hours to reach equilibrium. The binding of

[3H]GBR 12935 is temperature-sensitive and sodium-dependent.[3][8]

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber

filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce

non-specific binding.

Washing: Wash the filters rapidly with several volumes of ice-cold assay buffer to remove

unbound radioligand.

Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and

quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding at

each radioligand concentration.

Plot the specific binding (B) against the concentration of free radioligand ([L]).

Analyze the data using non-linear regression to a one-site binding model (hyperbola) to

determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Signaling Pathways and Mechanism of Action
The binding of GBR 12935 to the dopamine transporter directly blocks the reuptake of

dopamine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an

accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic

neurotransmission.

The dopamine transporter itself is subject to complex regulation by various intracellular

signaling cascades, which can influence its trafficking, surface expression, and transport

capacity. While GBR 12935 acts as a direct blocker, its long-term effects and the cellular
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response to sustained DAT inhibition can involve these regulatory pathways. Key signaling

molecules and pathways that regulate DAT function include:

Protein Kinase C (PKC): Activation of PKC can lead to the phosphorylation and subsequent

internalization of DAT, reducing its surface availability and thus dopamine uptake capacity.

Extracellular Signal-Regulated Kinase (ERK): The ERK pathway has also been implicated in

the regulation of DAT function.

Dopamine D2 Receptors (D2R): There is evidence for a direct physical and functional

interaction between DAT and presynaptic D2 autoreceptors, which can modulate DAT

activity.

Syntaxin 1A: This protein, involved in vesicle fusion, can also interact with DAT and influence

its function.

The following diagrams illustrate the mechanism of action of GBR 12935 and the regulatory

signaling pathways of the dopamine transporter.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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